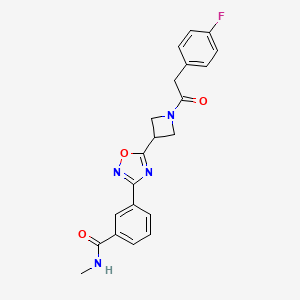

3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

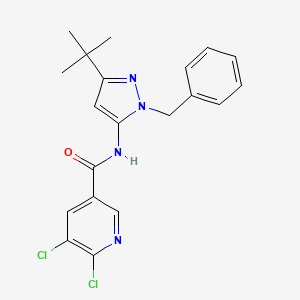

The compound contains several interesting functional groups, including an azetidinyl group, a 1,2,4-oxadiazolyl group, and a benzamide group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, azetidines can participate in ring-opening reactions, and benzamides can undergo hydrolysis to produce benzoic acid and an amine .Applications De Recherche Scientifique

Antifungal and Antimicrobial Properties

- Research on compounds structurally related to 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide, such as 4-fluorobenzoic acid hydrazides and oxadiazoles, has shown significant antifungal activity against clinical and standard Candida pathogens, including Candida albicans. These compounds have also demonstrated antimicrobial effects against plant pathogenic fungi like Colletotrichum, Botrytis, Fusarium, and Phomopsis (Koçyiğit-Kaymakçıoğlu et al., 2012).

Potential Anticancer Agents

- A structurally related compound, AZD4877, which is a kinesin spindle protein (KSP) inhibitor, has shown promising results as a potential anticancer agent. It induces cellular death in cancer cells by arresting them in mitosis and forming the monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Anti-inflammatory Activities

- Similar compounds with 4-fluorophenyl and oxadiazole moieties have shown anti-inflammatory activities in mammalian cells. For instance, 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole has demonstrated strong inhibition of NF-κB-dependent transcription in SW1353 cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antitubercular Properties

- Research on similar chemical structures has also revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with compounds like 5-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones showing potent inhibitory effects (Desai et al., 2016).

Propriétés

IUPAC Name |

3-[5-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c1-23-20(28)15-4-2-3-14(10-15)19-24-21(29-25-19)16-11-26(12-16)18(27)9-13-5-7-17(22)8-6-13/h2-8,10,16H,9,11-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOSERQHUDWDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)

![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)

![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2420958.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2420963.png)

![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2420967.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2420969.png)

![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)

![2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2420977.png)